molecular formula C14H15NO2S B10901524 N-benzyl-N-methylbenzenesulfonamide

N-benzyl-N-methylbenzenesulfonamide

Cat. No.: B10901524
M. Wt: 261.34 g/mol
InChI Key: NMRHCNYNTKGDGB-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-benzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. N-Benzyl-N-methyl-benzenesulfonamide is notable for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-benzyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of N-Benzyl-N-methyl-benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Benzenesulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzenesulfonamides.

Scientific Research Applications

N-Benzyl-N-methyl-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s sulfonamide group is crucial for its binding to the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Uniqueness: N-Benzyl-N-methyl-benzenesulfonamide is unique due to its specific structural features, such as the benzyl and methyl groups attached to the nitrogen atom. These groups influence its reactivity and interactions with biological targets, making it distinct from other benzenesulfonamides.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-benzyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-15(12-13-8-4-2-5-9-13)18(16,17)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

NMRHCNYNTKGDGB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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